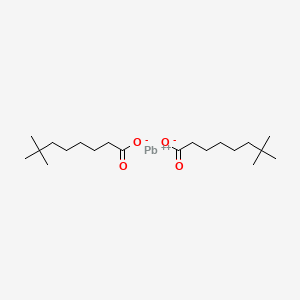
Lead(2+) neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(2+) neodecanoate is an organometallic compound where lead is coordinated with neodecanoic acid. This compound is primarily used in industrial applications due to its unique properties, such as thermal stability and solubility in organic solvents. It is often utilized as a catalyst in various chemical reactions and as a stabilizer in polymer production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(2+) neodecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neodecanoic acid. The reaction typically involves heating the lead compound with neodecanoic acid in an organic solvent such as toluene or xylene. The reaction conditions often include refluxing the mixture to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. The final product is usually purified through filtration and solvent evaporation techniques.
Chemical Reactions Analysis
Types of Reactions: Lead(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: this compound can be reduced to metallic lead using strong reducing agents.
Substitution: It can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Strong reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead complexes with different ligands.
Scientific Research Applications
Lead(2+) neodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: Research into its potential biological effects and interactions with biological molecules.
Medicine: Investigations into its use in medical imaging and as a potential therapeutic agent.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers, enhancing their thermal stability and durability
Mechanism of Action
The mechanism by which lead(2+) neodecanoate exerts its effects involves its ability to coordinate with various ligands and participate in catalytic cycles. The lead center can undergo oxidation-reduction reactions, facilitating the transformation of substrates in catalytic processes. The neodecanoate ligand provides steric hindrance and stability to the complex, enhancing its reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
- Lead(II) acetate
- Lead(II) oxide
- Lead(II) chloride
- Lead(II) nitrate
Comparison: Lead(2+) neodecanoate is unique due to its solubility in organic solvents and its use as a catalyst and stabilizer. Unlike lead(II) acetate or lead(II) chloride, which are more commonly used in aqueous solutions, this compound is preferred in organic media. Its thermal stability and ability to enhance the properties of polymers make it distinct from other lead compounds .
Properties
CAS No. |
90459-25-9 |
|---|---|
Molecular Formula |
C20H38O4Pb |
Molecular Weight |
550 g/mol |
IUPAC Name |
7,7-dimethyloctanoate;lead(2+) |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
HHMCJNWZCJJYPE-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


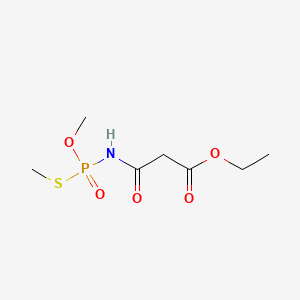
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)
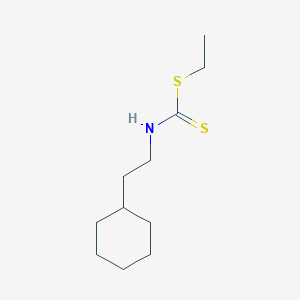




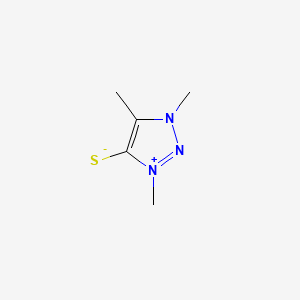
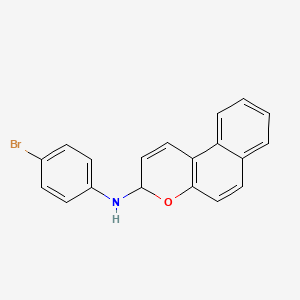
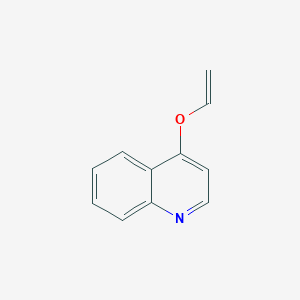
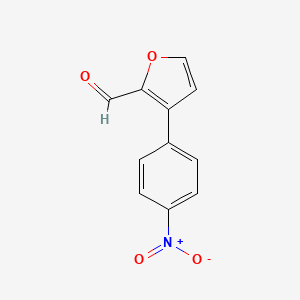
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
